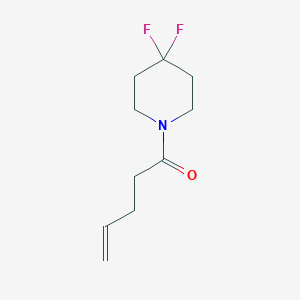

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one

説明

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a pentenone chain

特性

IUPAC Name |

1-(4,4-difluoropiperidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPVBJYRSPMZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4,4-Difluoropiperidine: A related compound with similar structural features but lacking the pentenone chain.

4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one: A compound with an alkyne group instead of an alkene group in the pentenone chain.

Uniqueness

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is unique due to the presence of both the difluoropiperidine ring and the pentenone chain, which confer distinct chemical and physical properties

生物活性

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a pentenone moiety. The fluorination of the piperidine enhances its lipophilicity, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Key Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom, which plays a crucial role in the compound's interaction with biological targets.

- Pentenone Moiety: The presence of a double bond adjacent to a carbonyl group (C=O) enhances reactivity and potential interactions with various biomolecules.

Research indicates that compounds similar to 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one exhibit significant biological activities, including:

- Antimicrobial Activity: The compound may inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

- Anticancer Properties: Preliminary studies suggest that this compound could induce apoptosis in cancer cells by activating specific signaling pathways.

- Neuropharmacological Effects: Due to its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, potentially influencing mood and cognition.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one:

| Study | Biological Activity | Results |

|---|---|---|

| Antimicrobial Assay | Bacterial Inhibition | Showed significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Cytotoxicity Assay | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours. |

| Neurotransmitter Interaction | Serotonin Receptor Binding | Moderate affinity for 5-HT2A receptors, suggesting potential psychoactive properties. |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various piperidine derivatives. The study found that derivatives similar to 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one exhibited enhanced antibacterial activity due to their lipophilic nature, which facilitates membrane penetration .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound showed promising results in vitro against several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed with high bioavailability due to lipophilicity. |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized by liver enzymes (CYP450 family). |

| Excretion | Excreted mainly via urine as metabolites. |

Future Directions

The ongoing research into 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one suggests several avenues for future exploration:

- Clinical Trials: Further studies are needed to assess safety and efficacy in humans.

- Structural Modifications: Synthesis of analogs may enhance specific biological activities or reduce side effects.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。